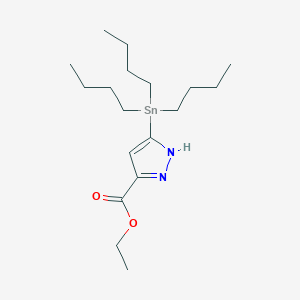

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-tributylstannyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTNFPBKDVQZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566283 | |

| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141998-85-8 | |

| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol, delves into the underlying reaction mechanism, and emphasizes critical safety considerations for handling the organometallic reagents involved. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both a practical laboratory procedure and a deeper understanding of the chemical principles at play.

Introduction: The Strategic Importance of Stannylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The ability to functionalize the pyrazole ring at specific positions is paramount for the development of novel therapeutic agents and advanced materials. This compound serves as a key intermediate in this endeavor. The tributylstannyl group at the 5-position acts as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, and vinyl groups, thereby allowing for the systematic exploration of the chemical space around the pyrazole core. The ethyl ester at the 3-position provides a site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, further enhancing its utility as a flexible synthetic intermediate.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from ethyl 1H-pyrazole-3-carboxylate proceeds via a two-step, one-pot reaction. The core of this transformation lies in the regioselective deprotonation of the pyrazole ring followed by quenching with an electrophilic tin reagent.

Reaction Scheme:

Mechanism:

The reaction is initiated by the deprotonation of the N-H proton of the pyrazole ring by n-butyllithium (n-BuLi), a strong organolithium base. This is followed by a second deprotonation at the C5 position, which is the most acidic carbon proton on the pyrazole ring. This heightened acidity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This deprotonation occurs at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The resulting pyrazolyl lithium species is a potent nucleophile.

In the second step, tributyltin chloride (Bu3SnCl) is introduced as the electrophile. The nucleophilic carbon at the 5-position of the pyrazole ring attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming the desired C-Sn bond. The reaction is then quenched with a proton source, such as saturated aqueous ammonium chloride, to neutralize any remaining organolithium species and facilitate the work-up.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and monitoring are key to a successful outcome.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | 140.14 | Starting Material |

| n-Butyllithium (2.5 M in hexanes) | C4H9Li | 64.06 | Base |

| Tributyltin chloride | C12H27ClSn | 325.51 | Stannylating Agent |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent |

| Saturated aq. Ammonium Chloride | NH4Cl | 53.49 | Quenching Agent |

| Diethyl Ether | (C2H5)2O | 74.12 | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Drying Agent |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10.0 mmol) and anhydrous THF (50 mL). The solution is stirred until the starting material is fully dissolved.

-

Deprotonation: The flask is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 2.2 eq.) is added dropwise via syringe over a period of 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. A color change to a pale yellow or orange is typically observed, indicating the formation of the lithium salt.

-

Stannylation: Tributyltin chloride (3.25 g, 10.0 mmol, 1.0 eq.) is added dropwise via syringe to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (20 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a pale yellow oil.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure this compound.

Characterization of the Final Product

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show the characteristic signals for the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the pyrazole ring proton (a singlet around 6.8 ppm), and the multiplets corresponding to the protons of the three butyl groups attached to the tin atom (in the range of 0.9 to 1.6 ppm).

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR will display signals for the carbonyl carbon of the ester (around 162 ppm), the carbons of the pyrazole ring, and the carbons of the butyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The fragmentation pattern will likely show the loss of butyl groups from the parent ion.

Critical Safety Precautions

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air.[1][2][3][4] It should always be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.[5] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[1][4] A Class D fire extinguisher for combustible metals should be readily accessible.

-

Tributyltin Chloride: Organotin compounds are toxic and can be absorbed through the skin.[6][7][8][9][10] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate gloves and eye protection.[6][8] All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the stringent safety protocols, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The versatility of this stannylated pyrazole derivative opens up numerous possibilities for the creation of novel molecules with potential applications in various scientific disciplines.

References

-

n-butyl lithium safety - YouTube. (2024, June 6). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved from [Link]

-

n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. enhs.uark.edu [enhs.uark.edu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ehs.stanford.edu [ehs.stanford.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Preparation of Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate, a valuable intermediate in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the synthetic strategy, including the preparation of the key precursor, ethyl 5-bromo-1H-pyrazole-3-carboxylate, and its subsequent palladium-catalyzed stannylation. The guide emphasizes the rationale behind experimental choices, offers detailed, step-by-step protocols, and addresses the critical safety considerations associated with the handling of highly toxic organotin compounds. Characterization data and purification techniques are also discussed to ensure the synthesis of a high-purity final product.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The introduction of a tributylstannyl group at the C5 position of the pyrazole ring, as in ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate, transforms the molecule into a versatile building block for further functionalization, primarily through Stille cross-coupling reactions.[2][3][4][5] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with a variety of organic electrophiles, enabling the synthesis of complex molecular architectures.

This guide provides a detailed roadmap for the preparation of this key organostannane intermediate, focusing on robust and reproducible synthetic methods.

Synthetic Strategy Overview

The synthesis of ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate is a two-step process. The first part involves the synthesis of the precursor, ethyl 5-bromo-1H-pyrazole-3-carboxylate, followed by a palladium-catalyzed stannylation reaction.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

The synthesis of the brominated pyrazole precursor is a critical first step. Several methods exist for the formation of the pyrazole ring, often followed by halogenation. A common and effective approach involves the cyclization of a 1,3-dicarbonyl compound with hydrazine, followed by bromination.

Experimental Protocol: Synthesis of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

Materials:

-

Diethyl acetylenedicarboxylate

-

Hydrazine hydrate

-

Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Pyrazole Formation: In a round-bottom flask, dissolve diethyl acetylenedicarboxylate in a suitable solvent like ethanol. Cool the solution in an ice bath and slowly add hydrazine hydrate dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation of Pyrazole Intermediate: Remove the solvent under reduced pressure. The resulting residue contains the crude ethyl 1H-pyrazole-3,5-dicarboxylate. This intermediate can often be used in the next step without extensive purification.

-

Bromination: Dissolve the crude pyrazole intermediate in acetonitrile. To this solution, add phosphorus oxybromide (POBr₃) portion-wise at room temperature. Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a pre-cooled saturated aqueous sodium carbonate solution to neutralize the excess acid. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromo-1H-pyrazole-3-carboxylate.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Rationale for Experimental Choices:

-

Hydrazine hydrate is a common and efficient reagent for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

-

Phosphorus oxybromide (POBr₃) is an effective brominating agent for this type of heterocyclic system. Alternatively, N-Bromosuccinimide (NBS) can be used under radical or acidic conditions.

-

Acetonitrile is a suitable solvent for the bromination reaction due to its relatively high boiling point and ability to dissolve the reactants.

Part 2: Palladium-Catalyzed Stannylation

The core of this synthesis is the introduction of the tributylstannyl group onto the pyrazole ring. This is achieved through a palladium-catalyzed cross-coupling reaction, a variant of the Stille coupling.

Caption: Simplified mechanism of the Stille coupling.

Experimental Protocol: Synthesis of Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate

Materials:

-

Ethyl 5-bromo-1H-pyrazole-3-carboxylate

-

Bis(tributyltin) [(Bu₃Sn)₂]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel or alumina for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl 5-bromo-1H-pyrazole-3-carboxylate in anhydrous toluene.

-

Addition of Reagents: To this solution, add bis(tributyltin) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Reaction Conditions: Heat the reaction mixture to reflux (around 110 °C for toluene) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The purification of organotin compounds requires special attention due to their toxicity and the difficulty in removing tin byproducts.

-

Filtration: Dissolve the crude residue in a suitable solvent and filter through a pad of Celite to remove the palladium catalyst.

-

Aqueous Work-up with KF: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

-

Column Chromatography: Further purification can be achieved by column chromatography on silica gel or alumina.[6] It is often recommended to use a solvent system containing a small amount of triethylamine to prevent the decomposition of the product on the acidic silica gel.

-

Rationale for Experimental Choices:

-

Bis(tributyltin) is a common and effective source of the tributylstannyl group in Stille coupling reactions.

-

Tetrakis(triphenylphosphine)palladium(0) is a widely used and efficient catalyst for this type of cross-coupling reaction.

-

Anhydrous and inert conditions are crucial to prevent the decomposition of the catalyst and the organotin reagent.

-

Potassium fluoride work-up is a standard and effective method for removing tin byproducts from the reaction mixture.[7]

Characterization

The final product, ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate, should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), the pyrazole proton, and the protons of the three butyl groups attached to the tin atom. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the ester carbonyl carbon, and the carbons of the ethyl and tributyl groups. |

| Mass Spec | The molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern of tin (multiple isotopes) will be a characteristic feature. |

| IR Spec | Characteristic absorption bands for the C=O of the ester, C=N and C=C of the pyrazole ring, and C-H stretches of the alkyl groups. |

Safety and Handling of Organotin Compounds

EXTREME CAUTION IS ADVISED.

Tributyltin (TBT) compounds are highly toxic and pose significant health and environmental risks.[8]

-

Toxicity: Organotin compounds, particularly tributyltin derivatives, are neurotoxins and can be absorbed through the skin.[9] They can cause severe skin and eye irritation.[9] Long-term exposure can lead to neurological damage.

-

Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves may not be sufficient; thicker, more resistant gloves are recommended), a lab coat, and safety goggles.

-

Avoid inhalation of vapors and direct contact with the skin.

-

-

Waste Disposal: All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour organotin waste down the drain.

Conclusion

The synthesis of ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate provides a valuable intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. The procedures outlined in this guide, based on established synthetic methodologies, offer a reliable pathway to this important building block. Strict adherence to safety protocols is paramount when working with highly toxic organotin reagents.

References

-

Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? (2015). ResearchGate. Available at: [Link]

-

Get the Facts: Organotins. Toxic-Free Future. Available at: [Link]

-

Stille Coupling. OpenOChem Learn. Available at: [Link]

-

Tin and Compounds | Public Health Statement | ATSDR. CDC. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Workup [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Spectroscopic Data

The structural and electronic properties of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester dictate its reactivity and handling requirements. Below is a summary of its expected physicochemical properties.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₁₈H₃₄N₂O₂Sn |

| Molecular Weight | 445.18 g/mol |

| CAS Number | Not Assigned |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, dichloromethane); insoluble in water. |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of similar structures.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 13.0-14.0 (br s, 1H, N-H)

-

δ 7.10 (s, 1H, pyrazole C4-H)

-

δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 1.50-1.65 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃)

-

δ 1.30-1.45 (m, 9H, -OCH₂CH₃ and Sn-(CH₂CH₂CH₂CH₃)₃)

-

δ 1.10-1.20 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃)

-

δ 0.85-0.95 (t, J = 7.3 Hz, 9H, Sn-(CH₂CH₂CH₂CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 163.0 (C=O)

-

δ 150.0 (pyrazole C5-Sn)

-

δ 142.0 (pyrazole C3)

-

δ 115.0 (pyrazole C4)

-

δ 61.0 (-OCH₂)

-

δ 29.1 (Sn-CH₂CH₂CH₂CH₃)

-

δ 27.3 (Sn-CH₂CH₂CH₂CH₃)

-

δ 14.3 (-OCH₂CH₃)

-

δ 13.7 (Sn-CH₂CH₂CH₂CH₃)

-

δ 10.5 (Sn-CH₂CH₂CH₂CH₃)

-

-

Mass Spectrometry (ESI+):

-

m/z 447 [M+H]⁺, exhibiting a characteristic isotopic pattern for tin.

-

Synthesis and Purification

The most logical and established route to synthesize this compound is via the stannylation of a corresponding 5-halopyrazole precursor. The following is a detailed protocol for a two-step synthesis starting from the commercially available ethyl 5-amino-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 5-Iodo-1H-pyrazole-3-carboxylate

This procedure is a Sandmeyer-type reaction to convert the amino group to an iodide.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ethyl 5-amino-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water. Slowly add the diazonium salt solution to the potassium iodide solution at 0-5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours until nitrogen evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

This step involves a palladium-catalyzed reaction between the 5-iodopyrazole and hexabutylditin.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 5-iodo-1H-pyrazole-3-carboxylate (1 equivalent), hexabutylditin (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add anhydrous and degassed toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the final product.

Synthesis Workflow Diagram:

Caption: The catalytic cycle of the Stille coupling reaction.

This reaction is highly valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules with high yields and selectivity. For drug development professionals, this means that the pyrazole core can be readily elaborated with diverse substituents to explore structure-activity relationships.

Handling, Storage, and Safety

Organotin compounds, including tributyltin derivatives, are highly toxic and require strict handling procedures. [1][2] Safety Precautions:

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and safety goggles.

-

Routes of Exposure: These compounds are toxic by inhalation, ingestion, and skin contact. [3][4]Avoid creating aerosols or dust.

-

Waste Disposal: All organotin-contaminated waste must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

The container should be clearly labeled with the chemical name and all relevant hazard warnings.

Conclusion

This compound is a valuable, albeit not widely cataloged, synthetic intermediate. Its ability to participate in Stille cross-coupling reactions provides a powerful tool for the construction of complex, functionalized pyrazole-containing molecules. This guide has outlined its probable synthesis, key properties, and primary application, while also emphasizing the critical importance of safe handling practices due to the high toxicity of organotin compounds. For researchers in drug discovery and organic synthesis, this compound represents a gateway to novel chemical entities with potential therapeutic applications.

References

-

National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]

-

Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. Available at: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available at: [Link]

-

Wikipedia. Stille reaction. Available at: [Link]

-

Chemistry LibreTexts. Stille Coupling. Available at: [Link]

-

NROChemistry. Stille Coupling. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile and functionalized heterocyclic building blocks is insatiable. Among these, 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester emerges as a highly valuable, albeit specialized, intermediate. This molecule synergistically combines three key structural motifs:

-

A Pyrazole Core: A five-membered aromatic heterocycle known for its prevalence in marketed pharmaceuticals, acting as a robust scaffold that can engage in various biological interactions.

-

An Ethyl Ester Handle: A modifiable functional group at the C3 position that allows for subsequent elaborations such as hydrolysis, amidation, or reduction, enabling diverse derivatization pathways.

-

A Tributylstannyl Moiety: An organometallic group at the C5 position, which primarily serves as a potent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2]

This guide provides a comprehensive technical overview of this reagent, designed for researchers, scientists, and drug development professionals. It details its physicochemical properties, plausible synthetic routes, spectroscopic signature, core reactivity, and critical safety protocols, underscoring its utility in the rapid construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

Direct experimental data for this specific reagent is not widely published, as it is typically synthesized for immediate use in multi-step sequences. However, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Physicochemical Properties

The following table summarizes the expected and calculated properties of the title compound.

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₁₆H₂₈N₂O₂Sn | (Calculated) |

| Molecular Weight | 400.11 g/mol | (Calculated) |

| IUPAC Name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | (Nomenclature) |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to other tributyltin compounds |

| Solubility | Expected to be soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂) and insoluble in water. | Polarity of the molecule; Organostannanes are poorly soluble in water.[2] |

| Stability | Stable to air and moisture, but should be stored under an inert atmosphere (N₂ or Ar) to prevent slow degradation. | General property of organostannanes.[1][3] |

Spectroscopic Characterization

A robust spectroscopic analysis is essential for confirming the structure and purity of the synthesized reagent.

| Technique | Expected Chemical Shifts (δ) and Key Features |

| ¹H NMR | Tributyl Group: Complex multiplets between δ 0.8-1.6 ppm. (δ ~0.9 ppm (t, 9H, CH₃), ~1.3 ppm (sextet, 6H, CH₂), ~1.5 ppm (quintet, 6H, CH₂), ~1.1 ppm (t, 6H, Sn-CH₂)). Ethyl Group: δ ~4.4 ppm (q, 2H, O-CH₂) and ~1.4 ppm (t, 3H, CH₃). Pyrazole Ring: A singlet for the C4-H proton, expected around δ 6.5-7.0 ppm. A broad singlet for the N-H proton (variable, can be exchanged with D₂O). |

| ¹³C NMR | Tributyl Group: Four distinct signals expected between δ 10-30 ppm. (Sn-CH₂ ~10 ppm, followed by CH₂s at ~27 and ~29 ppm, and terminal CH₃ at ~14 ppm). Ethyl Group: O-CH₂ at ~60 ppm and CH₃ at ~14 ppm. Pyrazole Ring: C=O at ~160-165 ppm. Three aromatic carbons for the pyrazole ring (C3, C4, C5), with C5 bearing the tin atom showing a characteristic low-field shift.[4][5] |

| ¹¹⁹Sn NMR | A single peak is expected, with a chemical shift that can indicate the coordination state of the tin atom. For a tetracoordinate tin in this environment, the shift is typically in the range of δ -50 to +150 ppm relative to SnMe₄.[6][7] |

| IR (Infrared) | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. N-H stretch (broad) around 3100-3300 cm⁻¹. C-H stretches from alkyl groups below 3000 cm⁻¹. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for tin, confirming its presence. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass. |

Synthesis of the Reagent

The synthesis of this compound is not a trivial, single-step process. A logical and robust synthetic strategy involves the initial formation of the pyrazole core followed by a regioselective stannylation reaction.

Representative Synthesis Pathway

A plausible two-step approach is outlined below, based on established methodologies for pyrazole synthesis and C-H functionalization.[8][9]

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a representative method based on the well-known reaction between diazo compounds and alkynes.[10][11]

Caution: Ethyl diazoacetate is toxic and potentially explosive and must be handled with extreme care in a well-ventilated fume hood.[12][13][14]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add tributylstannylacetylene (1.0 eq) and anhydrous toluene (approx. 0.2 M).

-

Carbene Precursor Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous toluene.

-

Reaction: Heat the solution of the alkyne to 80-100 °C. Add the ethyl diazoacetate solution dropwise over 1-2 hours using a syringe pump. Vigorous evolution of nitrogen gas will be observed.

-

Monitoring: After the addition is complete, maintain the temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The tributyltin-containing product and byproducts can be visualized on TLC using specific stains (e.g., potassium permanganate).

Core Reactivity and Synthetic Applications

The primary utility of this reagent lies in its bifunctional nature, allowing for sequential or orthogonal modifications at the stannylated C5 position and the C3 ester.

The Stille Cross-Coupling Reaction

The tributylstannyl group is a robust precursor for palladium-catalyzed Stille cross-coupling, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] This reaction is prized for its tolerance of a wide range of functional groups and its relatively mild conditions.[3][15]

3.1.1. Catalytic Cycle

The mechanism proceeds via a well-established catalytic cycle involving a Pd(0) species.[1][3]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

3.1.2. Self-Validating Experimental Protocol for Stille Coupling

This protocol is designed for a typical coupling with an aryl bromide.

-

Reagent Preparation: In a glovebox or under a strong flow of argon, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and an optional copper(I) iodide (CuI) co-catalyst (5-10 mol%) to a flame-dried Schlenk tube.

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF, dioxane, or toluene) via syringe (to a concentration of 0.1-0.5 M).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Track the reaction's progress by TLC or LC-MS. The disappearance of the limiting starting material indicates completion.

-

Work-up & Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

To remove the toxic tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This causes the precipitation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite®.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Transformations of the Ethyl Ester Group

The ethyl ester at the C3 position provides a secondary site for molecular diversification.

Caption: Key synthetic transformations of the C3-ethyl ester group.

-

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) followed by acidic workup, or direct acid-catalyzed hydrolysis, yields the corresponding carboxylic acid. This product can then participate in further reactions, such as amide couplings.

-

Aminolysis: Direct reaction with ammonia or a primary/secondary amine, often requiring heat, can produce the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, providing another valuable functional group for further modification.

Critical Safety and Handling Protocols

WARNING: Organotin compounds, particularly tributyltin (TBT) derivatives, are highly toxic. [1][3][16] They pose significant health and environmental hazards.[17][18] Strict adherence to safety protocols is mandatory.

-

Toxicity: TBT compounds are toxic if swallowed or inhaled and harmful upon skin contact.[19] They can cause severe skin burns, are suspected of damaging fertility, and may cause organ damage through prolonged exposure.[16][19]

-

Engineering Controls: All manipulations involving tributyltin reagents must be performed in a certified, high-flow chemical fume hood to prevent inhalation of vapors.[17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a face shield are required.[19]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination is suspected.[19]

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. An additional chemical-resistant apron is recommended.[17]

-

-

Handling: Avoid all personal contact.[17] Do not eat, drink, or smoke in the laboratory.[17] Keep containers securely sealed when not in use.

-

Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). For large spills, evacuate the area and contact emergency personnel.

-

Waste Disposal: All waste containing organotin compounds (reaction mixtures, contaminated consumables, KF filtrate) is considered hazardous waste. It must be collected in a clearly labeled, sealed container and disposed of through an authorized hazardous waste management service.[20] Do not pour organotin waste down the drain.

Conclusion

This compound stands as a powerful and versatile bifunctional reagent. Its true value is realized in its ability to facilitate the modular construction of complex molecules. Through the strategic application of the Stille cross-coupling, medicinal chemists and materials scientists can efficiently introduce the valuable pyrazole-3-carboxylate scaffold, while the ester handle provides a gateway for subsequent diversification. However, the significant toxicity of organostannanes cannot be overstated, and the use of this reagent demands rigorous adherence to safety protocols. When handled with the appropriate expertise and caution, this building block is an invaluable tool for accelerating discovery in chemical research.

References

-

Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

-

Rotterdam Convention. (2006, November 26). Draft decision guidance document for tributyltin compounds. Retrieved from [Link]

-

Yoon, Y., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Retrieved from [Link]

- Dave, V., & Warnhoff, E. W. (1970). The Reactions of Diazoacetic Esters with Alkenes, Alkynes, Heterocyclic, and Aromatic Compounds. Organic Reactions, 18, 217-401.

-

PubMed. (n.d.). Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. Retrieved from [Link]

- Malona, J. A., et al. (2009). A General Method for the Synthesis of 3-Carboalkoxybenzofurans. Organic Syntheses, 86, 191.

-

Yoon, Y., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

- Ohtsu, H. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

- Yoon, Y., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.

- Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930.

-

PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

- Searle, N. E. (1955). Ethyl Diazoacetate. Organic Syntheses, Coll. Vol. 4, p.424; Vol. 35, p.50.

-

ResearchGate. (n.d.). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

- Womack, E. B., & Nelson, J. F. (1944). Ethyl Diazoacetate. Organic Syntheses, Coll. Vol. 3, p.392; Vol. 24, p.56.

-

ResearchGate. (n.d.). 13C and 119Sn NMR Data of Organotin(IV) Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchner ring expansion. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

-

ResearchGate. (n.d.). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Retrieved from [Link]

-

MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. Buchner ring expansion - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. healthandenvironment.org [healthandenvironment.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pic.int [pic.int]

An In-depth Technical Guide to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Characterization, and Application

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester, a versatile building block in medicinal chemistry and organic synthesis. The document elucidates a probable synthetic pathway, comprehensive characterization parameters, and the reactivity profile of this compound, with a focus on its application in cross-coupling reactions.

Introduction: The Significance of Pyrazole Stannanes

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring is key to modulating its pharmacological profile. Organotin reagents, or stannanes, are instrumental in modern organic synthesis, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[4] this compound merges these two important chemical motifs, offering a stable, versatile intermediate for the synthesis of complex, biologically active molecules. This guide will provide a comprehensive technical overview of this valuable compound.

Proposed Synthesis Pathway

A [label="Diethyl Oxalate + Acetone"]; B [label="Ethyl 2,4-dioxopentanoate"]; C [label="Ethyl 5-methyl-1H-pyrazole-3-carboxylate"]; D [label="Ethyl 5-chloro-1H-pyrazole-3-carboxylate"]; E [label="this compound"];

A -> B [label=" Claisen Condensation\n(Sodium Ethoxide) "]; B -> C [label=" Ring Formation\n(Hydrazine Hydrate) "]; C -> D [label=" Chlorination\n(e.g., SO2Cl2) "]; D -> E [label=" Stannylation\n(n-BuLi, Bu3SnCl) "]; }

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step involves a Claisen condensation followed by cyclization with hydrazine.[6]

-

To a solution of sodium ethoxide in ethanol, slowly add a mixture of diethyl oxalate and acetone at low temperature (0-5 °C).

-

Stir the reaction mixture at room temperature for several hours until the formation of the intermediate, ethyl 2,4-dioxopentanoate, is complete (monitored by TLC).

-

Cool the reaction mixture and add hydrazine hydrate dropwise.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into ice-water and acidify with a dilute acid to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent like ethanol should yield pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 5-chloro-1H-pyrazole-3-carboxylate

The methyl group at the 5-position is then converted to a chloro group, a better leaving group for the subsequent stannylation.

-

Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is a lithium-halogen exchange followed by quenching with tributyltin chloride.[5]

-

Dissolve ethyl 5-chloro-1H-pyrazole-3-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

-

Stir the mixture at -78 °C for a period to allow for the lithium-halogen exchange to occur.

-

Add tributyltin chloride (Bu₃SnCl) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Comprehensive Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar pyrazole derivatives.[2][7][8][9][10]

Physical Properties

| Property | Predicted Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₁₈H₃₄N₂O₂Sn |

| Molecular Weight | 429.18 g/mol |

| Solubility | Soluble in common organic solvents (e.g., CHCl₃, DCM, THF, Ethyl Acetate) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the ethyl ester group, and the tributyltin moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | N-H of pyrazole |

| ~6.8 | s | 1H | C4-H of pyrazole |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 1.37 | t | 3H | -OCH₂CH₃ |

| 1.45-1.65 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| 1.25-1.40 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| 1.10-1.20 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| 0.85-0.95 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~150 | C5-Sn |

| ~140 | C3 |

| ~110 | C4 |

| ~61 | -OCH₂CH₃ |

| ~29 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~27 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~14 | -OCH₂CH₃ |

| ~13 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~10 | Sn-(CH₂CH₂CH₂CH₃)₃ |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][11][12][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretch |

| ~2850-2960 | Strong | C-H stretch (alkyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for pyrazole derivatives and the loss of butyl groups from the tin atom.[3][14][15][16] The isotopic pattern of tin (multiple isotopes) will be a key diagnostic feature.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[4] This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyrazole ring, enabling the introduction of a wide variety of substituents.

A [label="5-Tributylstannyl-1H-pyrazole-\n3-carboxylic acid ethyl ester"]; B [label="R-X\n(Aryl/Vinyl/Alkyl Halide or Triflate)"]; C [label="Pd(0) Catalyst\n(e.g., Pd(PPh3)4)"]; D [label="5-Substituted-1H-pyrazole-\n3-carboxylic acid ethyl ester"]; E [label="Bu3Sn-X"];

A -> C; B -> C; C -> D; C -> E; }

Figure 2: General scheme of the Stille coupling reaction utilizing the title compound.

This reactivity makes it a valuable tool for:

-

Drug Discovery: The introduction of diverse aryl and heteroaryl moieties at the 5-position can lead to the synthesis of novel compounds with potential therapeutic applications. The pyrazole core is a well-established pharmacophore, and its derivatization is a common strategy in medicinal chemistry.[1][2][3]

-

Agrochemicals: Pyrazole derivatives are also prevalent in the agrochemical industry as herbicides, fungicides, and insecticides.

-

Materials Science: Functionalized pyrazoles can be incorporated into polymers and other materials to impart specific properties.

Conclusion

References

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- Ethyl 1H-pyrazole-3-carboxylate. (n.d.). PubChem.

- ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR. (n.d.). ChemicalBook.

- Synthesis and reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole. (n.d.). ElectronicsAndBooks.

- Mass spectrometric study of some pyrazoline derivatives. (2025, August 7).

- ethyl 3-amino-1H-pyrazole-4-carboxyl

- Mass spectral investigation of compounds 1 and 11-15. (n.d.).

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.

- 1H-pyrazole-3-carboxylic acid, 1-(2-methylphenyl)-5-phenyl-, ethyl ester. (n.d.). SpectraBase.

- PYRAZOLE-4-CARBOXYLIC ACID, 3-AMINO-1-METHYL-, ETHYL ESTER(21230-43-3)FT-IR. (n.d.). ChemicalBook.

- H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23).

- 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. (2025, May 20). ChemSynthesis.

- Ethyl 3-aminopyrazole-4-carboxyl

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2025, August 7).

- NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6. (2022, November 13). Imperial College London.

- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). SpectraBase.

- 5932-27-4|Ethyl 1H-pyrazole-3-carboxyl

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025, July 10).

- Ethyl Pyrazole-3-carboxyl

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.

- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (n.d.). Organic Chemistry Portal.

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).

- palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses Procedure.

- IR Spectroscopy of Esters. (n.d.). Spectroscopy Online.

- tributyl(3-methyl-2-butenyl)tin. (n.d.). Organic Syntheses Procedure.

- Ethyl 3-methyl-1H-pyrazole-5-carboxyl

- Navigating Stannylation: A Comparative Guide to Alternatives for Tributyltin Reagents. (n.d.). Benchchem.

- Ethyl pyrazole-3-carboxyl

- Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.

- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.

- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14).

- Organotin Reagents. (n.d.). Sigma-Aldrich.

Sources

- 1. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 有機スズ試薬 [sigmaaldrich.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6 | Imperial College London [data.hpc.imperial.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. purdue.edu [purdue.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the novel compound, 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester. As a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery, a thorough understanding of its spectral characteristics is paramount for researchers in the field. This document will delve into the predicted spectral data, the underlying principles governing the observed chemical shifts and coupling constants, a plausible synthetic route, and a detailed experimental protocol for its preparation and NMR analysis.

The pyrazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of an organostannyl group, such as tributyltin, at the 5-position of the pyrazole ring opens up a gateway for further functionalization through palladium-catalyzed cross-coupling reactions like the Stille coupling.[2] This allows for the facile introduction of diverse molecular fragments, making this compound a versatile building block in the synthesis of potential therapeutic agents.

Molecular Structure and Predicted NMR Data

The structure of this compound is presented below. A detailed analysis of its predicted ¹H and ¹³C NMR spectra is crucial for its unambiguous identification and characterization.

digraph "5_Tributylstannyl_1H_pyrazole_3_carboxylic_acid_ethyl_ester" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000];

node [shape=plaintext];

// Define atom nodes

N1 [label="N", pos="0,0.5!"];

N2 [label="N", pos="-0.8,-0.2!"];

C3 [label="C", pos="-0.5,-1.2!"];

C4 [label="C", pos="0.8,-1!"];

C5 [label="C", pos="0.8,0!"];

// Pyrazole ring bonds

N1 -- N2 [len=1.5];

N2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- N1 [len=1.5];

// Substituents

H_N1 [label="H", pos="-0.2,1.2!"];

N1 -- H_N1 [len=1];

C3_ester [label="C", pos="-1.5,-2!"];

O_ester1 [label="O", pos="-1.2,-2.8!"];

O_ester2 [label="O", pos="-2.5,-1.8!"];

C_ethyl1 [label="CH₂", pos="-3.5,-2.5!"];

C_ethyl2 [label="CH₃", pos="-4.5,-2.2!"];

C3 -- C3_ester [len=1.5];

C3_ester -- O_ester1 [style=double, len=1.2];

C3_ester -- O_ester2 [len=1.5];

O_ester2 -- C_ethyl1 [len=1.5];

C_ethyl1 -- C_ethyl2 [len=1.5];

H_C4 [label="H", pos="1.5,-1.5!"];

C4 -- H_C4 [len=1];

Sn [label="Sn", pos="2,0.5!"];

C5 -- Sn [len=1.8];

// Tributyl groups

Sn_C1 [label="CH₂", pos="2.8,1.5!"];

Sn_C2 [label="CH₂", pos="3.8,1.2!"];

Sn_C3 [label="CH₂", pos="4.8,1.5!"];

Sn_C4 [label="CH₃", pos="5.8,1.2!"];

Sn -- Sn_C1 [len=1.5];

Sn_C1 -- Sn_C2 [len=1.5];

Sn_C2 -- Sn_C3 [len=1.5];

Sn_C3 -- Sn_C4 [len=1.5];

Sn_C5 [label="CH₂", pos="3,-0.5!"];

Sn_C6 [label="CH₂", pos="4,-0.2!"];

Sn_C7 [label="CH₂", pos="5,-0.5!"];

Sn_C8 [label="CH₃", pos="6,-0.2!"];

Sn -- Sn_C5 [len=1.5];

Sn_C5 -- Sn_C6 [len=1.5];

Sn_C6 -- Sn_C7 [len=1.5];

Sn_C7 -- Sn_C8 [len=1.5];

Sn_C9 [label="CH₂", pos="1.5,-0.8!"];

Sn_C10 [label="CH₂", pos="1.8,-1.8!"];

Sn_C11 [label="CH₂", pos="1.5,-2.8!"];

Sn_C12 [label="CH₃", pos="1.8,-3.8!"];

Sn -- Sn_C9 [len=1.5];

Sn_C9 -- Sn_C10 [len=1.5];

Sn_C10 -- Sn_C11 [len=1.5];

Sn_C11 -- Sn_C12 [len=1.5];

}

Figure 2: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for the iodination of pyrazoles.

-

To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydroxide (1.1 eq.) at 0 °C.

-

After stirring for 30 minutes, a solution of iodine (1.1 eq.) in DMF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

This step utilizes a palladium-catalyzed stannylation reaction.

-

To a solution of ethyl 5-iodo-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous toluene are added hexabutylditin ((Bu₃Sn)₂) (1.2 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is then heated to reflux (approximately 110 °C) for 24 hours under an argon atmosphere.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as the final product.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Spectral width: 20 ppm

-

Acquisition time: 3-4 seconds

-

Relaxation delay: 2 seconds

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more, depending on sample concentration

-

Spectral width: 240 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra manually.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and reliable synthetic transformations in organic chemistry. The purity and identity of the intermediates and the final product should be rigorously confirmed at each stage using a combination of analytical techniques, including NMR spectroscopy, mass spectrometry, and thin-layer chromatography. The predicted NMR data, particularly the characteristic satellite peaks from tin coupling, serve as a powerful self-validating system for the successful synthesis of the target molecule. Any significant deviation from the expected chemical shifts or the absence of these satellite peaks would indicate either the formation of an unexpected product or the failure of the reaction.

Applications in Drug Development

Organostannyl pyrazoles are valuable precursors for the synthesis of more complex molecules through Stille cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the stannylated pyrazole and various organic halides or triflates, providing a versatile method for introducing a wide range of substituents onto the pyrazole core. This flexibility is highly desirable in drug discovery programs, where the systematic modification of a lead compound's structure (Structure-Activity Relationship studies) is essential for optimizing its biological activity and pharmacokinetic properties. The ability to rapidly generate a library of diverse pyrazole derivatives from a common stannylated intermediate can significantly accelerate the drug development process.

References

-

G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics2010 , 29, 2176–2179. [Link]

-

H. G. Kuivila, Adv. Organomet. Chem.1964 , 1, 47-87. [Link]

-

J. K. Stille, Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

-

A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

-

V. Farina, V. Krishnamurthy, W. J. Scott, The Stille Reaction, Wiley, 1998. [Link]

-

E. J. Corey, J. C. Link, Tetrahedron Lett.1992 , 33, 4145-4148. [Link]

-

S. M. T. Al-Mousawi, M. A. El-Apasery, M. H. Elnagdi, J. Heterocycl. Chem.2008 , 45, 1333-1336. [Link]

-

A. Padwa, Comprehensive Organic Synthesis, Vol. 4, Pergamon Press, 1991. [Link]

-

A. K. Jordão, A. C. S. N. de Melo, M. V. N. de Souza, Curr. Bioact. Compd.2014 , 10, 148-166. [Link]

Sources

The Pervasive Toxicity of Tributyltin Compounds: A Technical Guide for Researchers

Abstract

Tributyltin (TBT) compounds, once lauded for their potent biocidal properties, are now recognized as one of the most toxic substances intentionally introduced into the environment.[1] Despite international regulations curbing their use, the persistence and bioaccumulative nature of TBT continue to pose a significant threat to ecosystems and potentially human health. This technical guide provides an in-depth exploration of the hazards and multifaceted toxicity of TBT compounds. We will delve into the molecular mechanisms of TBT-induced endocrine disruption, immunotoxicity, and neurotoxicity, supported by quantitative toxicological data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the profound biological impacts of these pervasive environmental contaminants.

Introduction: The Legacy of a Potent Biocide

Tributyltin compounds are a class of organotin chemicals characterized by three butyl groups attached to a tin atom.[2] Their high efficacy in preventing the growth of marine organisms led to their widespread use as an active ingredient in antifouling paints for ship hulls, as well as in wood preservatives and as biocides in industrial water systems.[3][4] The slow leaching of TBT from these paints into the aquatic environment resulted in significant contamination of waterways and sediments globally.[2]

The lipophilic nature of TBT facilitates its rapid absorption into organic matter and sediments, where it can persist for years.[2][5] This persistence, coupled with a high potential for bioaccumulation and biomagnification in the food web, has led to devastating consequences for non-target organisms.[2] The most infamous example is the induction of "imposex," the imposition of male sexual characteristics on female gastropods, at remarkably low concentrations, leading to reproductive failure and population decline.[6][7]

Recognizing the severe ecological damage, the International Maritime Organization (IMO) implemented a global ban on the application of TBT-based antifouling paints, which came into full effect in 2008.[4][6] However, the legacy of TBT contamination endures, necessitating continued research into its long-term effects and potential for remediation.

Mechanisms of Tributyltin Toxicity

The toxicity of tributyltin is multifaceted, impacting various biological systems through distinct yet interconnected molecular pathways. The primary mechanisms of action include endocrine disruption, immunotoxicity, and neurotoxicity.

Endocrine Disruption: A Tale of Nuclear Receptor Hijacking

Tributyltin is a potent endocrine-disrupting chemical (EDC) that exerts its effects primarily through the inappropriate activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][9][10]

TBT has been shown to activate all three RXR-PPAR heterodimers (α, γ, and δ), with a primary interaction occurring at the RXR subunit.[8][9] Structural studies have revealed that TBT forms a covalent bond with a cysteine residue in the ligand-binding domain of RXRα, leading to a high-affinity interaction and subsequent activation of the receptor.[8][9] This activation of the RXR-PPARγ signaling pathway is a key molecular initiating event that promotes adipocyte differentiation, contributing to the obesogenic effects of TBT.[4][8]

Furthermore, TBT can interfere with estrogen signaling pathways. It has been shown to have agonistic activities for estrogen receptor-α (ER-α), leading to the proliferation of ER-positive breast cancer cells (MCF-7) at low doses.[11] TBT can also up-regulate aromatase activity, an enzyme responsible for converting androgens to estrogens, further disrupting the delicate hormonal balance.[11] The complex interplay of TBT with these nuclear receptors results in a cascade of downstream effects, including reproductive abnormalities, developmental defects, and metabolic disturbances.[8][12]

Caption: TBT's primary endocrine-disrupting mechanisms.

Immunotoxicity: A Direct Assault on the Immune System

Tributyltin is a potent immunotoxicant, with the thymus being a primary target organ.[13] TBT induces apoptosis in thymocytes and lymphocytes, leading to thymus atrophy and a reduction in circulating immune cells, thereby compromising the adaptive immune response.[13] The induction of apoptosis by organotins occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

In vitro studies using human lymphocytes and other immune cells have demonstrated that TBT can:

-

Induce Apoptosis: TBT triggers programmed cell death in a dose-dependent manner.[13]

-

Generate Oxidative Stress: TBT exposure leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

-

Disrupt Intracellular Signaling: TBT can interfere with critical signaling cascades within immune cells, affecting their function and survival.

-

Modulate Cytokine Production: TBT can alter the production of cytokines, the signaling molecules of the immune system, leading to an imbalanced immune response.

Neurotoxicity: A Threat to the Central Nervous System

Tributyltin compounds are also recognized as neurotoxicants.[2] TBT can cross the blood-brain barrier and accumulate in the central nervous system, where it can induce a range of adverse effects.[7] The neurotoxic mechanisms of TBT are complex and involve:

-

Induction of Oxidative Stress: Similar to its effects on the immune system, TBT generates ROS in neuronal cells, leading to lipid peroxidation, protein damage, and ultimately, cell death.

-

Neuroinflammation: TBT can trigger an inflammatory response in the brain, characterized by the activation of microglia and the release of pro-inflammatory cytokines.

-

Apoptosis of Neuronal Cells: TBT can induce programmed cell death in various brain regions, potentially leading to cognitive and motor deficits.

-

Disruption of Calcium Homeostasis: TBT can interfere with intracellular calcium signaling, a critical process for neuronal function.

Studies in animal models, such as zebrafish, have shown that chronic exposure to low levels of TBT can lead to significant adverse physiological and biochemical responses in the brain, including alterations in neurotransmitter levels and the induction of endoplasmic reticulum stress.

Quantitative Toxicological Data

The toxicity of tributyltin varies significantly across different species and life stages. The following tables summarize key quantitative toxicity data for a range of organisms.

Table 1: Acute and Chronic Toxicity of Tributyltin to Aquatic Organisms

| Species | Organism Type | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Pimephales promelas (Fathead minnow) | Freshwater Fish | LC50 | 2.6 - 13 | 96 hours | [7] |

| Pimephales promelas (Fathead minnow) | Freshwater Fish | LOEC (growth) | 0.08 | - | [7] |

| Daphnia magna | Freshwater Crustacean | EC50 | 2.2 - 6.6 | 48-96 hours | [7] |